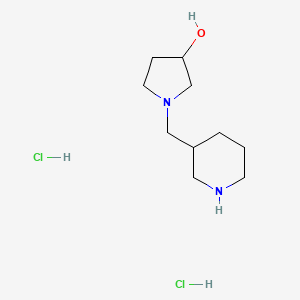

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

CAS No.: 1220016-78-3

Cat. No.: VC3399389

Molecular Formula: C10H22Cl2N2O

Molecular Weight: 257.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220016-78-3 |

|---|---|

| Molecular Formula | C10H22Cl2N2O |

| Molecular Weight | 257.2 g/mol |

| IUPAC Name | 1-(piperidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.2ClH/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9;;/h9-11,13H,1-8H2;2*1H |

| Standard InChI Key | FHIUBFTUQCTPBO-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CN2CCC(C2)O.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)CN2CCC(C2)O.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride has the molecular formula C₁₀H₂₂Cl₂N₂O, with a corresponding molecular weight that reflects its complex structure containing multiple functional groups. The compound is registered with CAS Number 1220016-78-3 and MDL Number MFCD13561488, providing standardized identifiers for research and commercial purposes .

The structure features a pyrrolidinol moiety connected to a piperidine ring through a methylene bridge at the 3-position of the piperidine ring. This specific structural arrangement distinguishes it from related isomers such as 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, where the connection point is at the 2-position of the piperidine ring. The presence of the hydroxyl group at the 3-position of the pyrrolidine ring contributes significantly to the compound's reactivity profile and potential interactions with biological systems.

Physical and Chemical Characteristics

As a dihydrochloride salt, the compound typically presents as a crystalline solid with significantly enhanced water solubility compared to its free base form. The salt formation neutralizes the basic nitrogen atoms in both heterocyclic rings, resulting in a stable, solid-state structure suitable for storage and handling in laboratory settings. The compound is classified as an irritant, necessitating appropriate safety measures during handling .

The presence of two nitrogen-containing heterocycles provides multiple basic centers that can participate in acid-base reactions, while the hydroxyl group offers possibilities for hydrogen bonding interactions and derivatization through various synthetic transformations. These structural features collectively define the compound's chemical behavior and reactivity patterns.

Spectroscopic Properties

While specific spectroscopic data for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is limited in the available literature, structural analogs suggest characteristic spectroscopic features. The compound would be expected to show distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the methylene bridge, the heterocyclic ring systems, and the hydroxyl functionality. Mass spectrometry would likely reveal fragmentation patterns consistent with the cleavage of the methylene bridge and fragmentation of the heterocyclic ring systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride likely follows established methods for the preparation of Mannich bases and related nitrogen-containing heterocycles. Mannich reaction chemistry provides a viable approach for introducing the methylene bridge between the two heterocyclic systems. This typically involves the condensation of an amine (in this case, a pyrrolidinol derivative) with formaldehyde and another amine component (the piperidine derivative) under appropriate reaction conditions .

Alternative synthetic routes might involve alkylation reactions, where a suitably functionalized pyrrolidinol derivative undergoes nucleophilic substitution with an appropriately activated piperidine derivative. The final dihydrochloride salt formation would typically be achieved by treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation and purification of the salt form.

Reaction Conditions and Considerations

The successful synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride requires careful control of reaction conditions to ensure selectivity and yield. Based on analogous syntheses, key considerations would include:

-

pH control during Mannich reactions to optimize condensation efficiency

-

Temperature management to minimize side reactions

-

Solvent selection to ensure solubility of reactants and intermediates

-

Purification strategies to remove byproducts and unreacted starting materials

-

Salt formation conditions to ensure complete conversion to the dihydrochloride form

Similar heterocyclic compounds have been synthesized through multi-component reactions, suggesting that such approaches might be applicable to the synthesis of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride as well.

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is strongly influenced by its functional groups. Based on the chemical behavior of related compounds, several key reaction types can be anticipated:

| Reaction Type | Reactive Site | Potential Reagents | Expected Products |

|---|---|---|---|

| Oxidation | Hydroxyl group | Pyridinium dichromate, TEMPO | Ketone derivative |

| Esterification | Hydroxyl group | Acyl chlorides, anhydrides | Ester derivatives |

| Etherification | Hydroxyl group | Alkyl halides, diazomethane | Ether derivatives |

| Quaternization | Nitrogen atoms | Alkyl halides | Quaternary ammonium salts |

| Elimination | Hydroxyl group | Strong acids, dehydrating agents | Unsaturated derivatives |

The hydroxyl group represents a particularly reactive center, capable of undergoing various transformations to yield functionalized derivatives. The nitrogen atoms in both heterocyclic rings provide basic sites that can participate in acid-base reactions, coordinate with metals, or undergo alkylation to form quaternary ammonium derivatives.

Stability Considerations

Applications in Research and Development

Use as a Chemical Building Block

1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride serves as a valuable building block in synthetic chemistry, offering multiple reactive sites for further functionalization. The compound can be incorporated into more complex structures through reactions at the hydroxyl group or via modifications of the heterocyclic ring systems. Such derivatives might display enhanced biological activities or improved pharmacokinetic properties compared to the parent compound.

In medicinal chemistry, the compound represents a scaffold for the development of focused libraries of compounds with potential therapeutic applications. Systematic modification of the core structure can yield derivatives with optimized properties for specific biological targets or improved drug-like characteristics.

Current Research Trends and Future Directions

Emerging Research Areas

Current research trends suggest growing interest in heterocyclic compounds as platforms for drug discovery and development. For 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, several research directions appear particularly promising:

-

Development of synthetic methodologies for the efficient preparation of the compound and its derivatives, potentially employing continuous flow chemistry or catalytic approaches to enhance yield and selectivity.

-

Structure-activity relationship studies to identify key structural features responsible for biological activities and to guide the design of optimized derivatives.

-

Exploration of the compound's potential as a ligand for metal coordination, with applications in catalysis or as metalloenzyme inhibitors.

-

Investigation of novel formulation strategies to enhance the compound's bioavailability and pharmacokinetic properties for potential therapeutic applications.

Future Research Opportunities

Several opportunities for future research on 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can be identified:

-

Comprehensive evaluation of the compound's biological activities across multiple therapeutic areas to identify promising applications for further development.

-

Development of stereoselective synthetic approaches to prepare specific stereoisomers of the compound, which might exhibit enhanced biological activities or selectivities.

-

Exploration of the compound's potential in combination therapies, where it might act synergistically with established therapeutic agents.

-

Investigation of the compound's interactions with specific biological targets through computational modeling and experimental validation, providing insights into its mechanism of action and guiding the design of improved derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume